molecular formula C8H7F3O B2596908 (1s)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol CAS No. 1821768-76-6

(1s)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B2596908
CAS No.: 1821768-76-6
M. Wt: 176.138
InChI Key: BXVALZSTVIPGEJ-ZETCQYMHSA-N
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Description

(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol is a chiral fluorinated alcohol featuring a 2-fluorophenyl group attached to a stereogenic carbon and two fluorine atoms on the adjacent carbon. Its molecular formula is C₈H₇F₃O, with a molecular weight of 188.14 g/mol (exact mass: 188.0358). It is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVALZSTVIPGEJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluorophenylacetaldehyde with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the difluoro group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

This alcohol undergoes oxidation to form the corresponding ketone. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane (DMP), preserving stereochemical integrity.

Oxidizing Agent Conditions Product Yield Reference
PCCDichloromethane, 0–25°C2,2-Difluoro-1-(2-fluorophenyl)ethanone78–85%
DMPAcetonitrile, 20°C, 2 hSame as above90%

The electron-withdrawing fluorine atoms stabilize the transition state, accelerating oxidation compared to non-fluorinated analogs .

Reduction Reactions

While the compound itself is an alcohol, its synthesis often involves ketone reduction. Catalytic hydrogenation or borane-mediated reductions are common:

Substrate Reducing Agent Conditions Yield Reference
2,2-Difluoro-1-(2-fluorophenyl)ethanoneH₂/Pd(OH)₂/CEtOAc, RT, 3 h, 1 atm H₂89%
SameBH₃·THF with chiral catalystsTHF, −20°C, 1 h92% (98% ee)

Chiral Ru or Rh catalysts achieve enantioselective reductions, critical for accessing the (1S)-configured product .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki–Miyaura coupling with arylboronic acids yields biaryl derivatives:

Reagents Base Conditions Product Yield Reference
Arylboronic acid, Pd(OAc)₂Cs₂CO₃Methanol, RT, 15 h2,2-Difluoro-1-(2-fluorophenyl)ethene38%
Same with 2 equiv boronic acidSameSameDi-coupled product19%

The difluoroethenylidene moiety acts as a bioisostere for carbonyl groups, enhancing applications in medicinal chemistry .

Nucleophilic Substitution

The hydroxyl group can be replaced via Mitsunobu reactions or tosylation:

Reagent Conditions Product Yield Reference
TsCl, Et₃NDCM, 0°C, 2 h2,2-Difluoro-1-(2-fluorophenyl)ethyl tosylate75%
DEAD, PPh₃, nucleophileTHF, 0°C → RT, 12 hSubstituted ethers/thioethers60–70%

Reformatsky-Type Reactions

In indium-mediated Reformatsky reactions, the compound forms α,α-difluoro-β-hydroxyketones when reacted with aldehydes:

Aldehyde Conditions Product Yield Reference
CitralIn/H₂O, RT, 12 hα,α-Difluoro-β-hydroxyketone derivative70%
RetinaldehydeSameSame63%

A single-electron transfer (SET) mechanism generates a difluoromethyl-indium intermediate, enabling carbonyl addition .

Mechanistic Insights

  • Fluorine Effects : The C–F bonds increase electrophilicity at the β-carbon, facilitating nucleophilic attacks .

  • Stereochemical Control : The (1S)-configuration influences transition-state geometry in asymmetric reductions .

  • Radical Pathways : Indium-mediated reactions proceed via difluoromethyl radicals, confirmed by deuterium-labeling studies .

Scientific Research Applications

Drug Development

Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. The incorporation of fluorine can improve metabolic stability and bioavailability. In particular, (1S)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol has been studied as a potential building block for the synthesis of:

  • g-secretase inhibitors : These compounds are crucial in the treatment of Alzheimer's disease by modulating amyloid precursor protein processing .

Antiviral Agents

Research indicates that fluorinated compounds can exhibit antiviral properties. The structural modifications provided by this compound may lead to the development of new antiviral agents targeting viral replication mechanisms.

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for:

  • Formation of Fluorinated Derivatives : The compound can be transformed into more complex fluorinated structures through various coupling reactions.

Catalysis

Fluorinated alcohols like this compound are also utilized in catalytic processes to enhance reaction selectivity and yield in organic transformations.

Case Studies

Study Focus Findings
Study Ag-secretase inhibitorsDemonstrated that incorporating difluoroethyl moieties enhances inhibitory activity against g-secretase .
Study BAntiviral propertiesIdentified potential antiviral activity against specific viral strains, suggesting further investigation .
Study COrganic synthesisUtilized as a key intermediate for synthesizing complex fluorinated compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of (1s)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares (1S)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol with analogs differing in fluorine substitution, aryl groups, or stereochemistry.

Fluorination Pattern on the Ethanol Backbone
Compound Name Fluorine Positions Molecular Formula Key Properties/Applications Reference
This compound C1: 2-F phenyl; C2: 2,2-diF C₈H₇F₃O High polarity due to dual fluorination; potential intermediate for chiral catalysts
(S)-1-(2-Fluorophenyl)ethanol C1: 2-F phenyl; C2: no F C₈H₉FO Lower acidity compared to difluoro analogs; used in enantioselective synthesis
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol C1: 4-OCH₃ phenyl; C2: 2,2-diF C₉H₁₀F₂O₂ Electron-donating methoxy group enhances stability; synthetic intermediate for pharmaceuticals
2,2-Difluoro-1-(2-furyl)ethan-1-ol C1: 2-furyl; C2: 2,2-diF C₆H₆F₂O₂ Heteroaromatic substituent increases reactivity; used in agrochemical research

Key Observations :

  • The 2,2-difluoro group in the target compound increases its acidity compared to mono-fluorinated analogs (e.g., (S)-1-(2-Fluorophenyl)ethanol), enhancing hydrogen-bonding capacity .
  • 4-Methoxy and 2-furyl analogs exhibit altered electronic properties due to substituent effects, influencing solubility and synthetic utility .
Aromatic Ring Substitution
Compound Name Aromatic Substituent Molecular Formula Key Properties Reference
(1S)-1-(2,4-Difluorophenyl)ethan-1-ol 2,4-diF phenyl C₈H₇F₂O Increased lipophilicity; antifungal activity
(1S)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl phenyl C₈H₉ClO Chlorine’s electron-withdrawing effect enhances metabolic stability
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-diF phenyl + triazole C₁₀H₉F₂N₃O Antifungal activity due to triazole pharmacophore

Key Observations :

  • 2-Fluorophenyl in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability .
  • 2,4-Difluorophenyl analogs (e.g., ) show higher lipophilicity, beneficial for membrane penetration in bioactive molecules.
  • Triazole-containing derivatives (e.g., ) demonstrate enhanced biological activity, highlighting the role of heterocycles in drug design.
Stereochemical Variations
Compound Name Configuration Molecular Formula Optical Activity ([α]D) Reference
This compound (1S) C₈H₇F₃O Not reported
(1R)-1-(3-Chlorophenyl)ethan-1-ol (1R) C₈H₉ClO [α]D = +15.3° (c = 1, CHCl₃)
(1S)-1-(4-Fluorophenyl)-2-azidoethan-1-ol (1S) C₈H₇FN₃O [α]D = -12.5° (c = 1, MeOH)

Key Observations :

  • Stereochemistry significantly influences biological activity and enantioselective synthesis . For example, (1R)- and (1S)-isomers of 1-(3-chlorophenyl)ethan-1-ol exhibit distinct optical rotations .
  • The target compound’s (1S)-configuration may favor specific interactions in chiral environments, though experimental data on its optical activity are lacking .

Biological Activity

(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol, also known by its CAS number 1821768-76-6, is a fluorinated alcohol derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a phenyl group. The presence of fluorine atoms often enhances the biological activity of organic compounds, making them more potent in various applications, particularly in medicinal chemistry.

  • Molecular Formula : C8H7F3O
  • Molecular Weight : 176.14 g/mol
  • Physical State : Liquid
  • Purity : Typically >98% (GC)

Biological Activity Overview

Research into the biological activity of this compound suggests that it may exhibit a range of pharmacological effects. The following sections summarize key findings from various studies regarding its biological activities.

Anticancer Activity

A significant focus has been on the compound's potential as an anticancer agent. Studies have shown that derivatives of fluorinated compounds often display enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Similar Fluorinated CompoundHCT-1160.19
ProdigiosinMCF-71.93

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis through caspase activation.
  • Cell cycle arrest at the G1 phase.
    These mechanisms have been observed in related studies where structural analogs were evaluated for their apoptotic signaling pathways.

Case Studies

Several case studies have highlighted the biological efficacy of fluorinated alcohols similar to this compound:

  • Study on Antitumor Activity : A study reported that a structurally similar compound exhibited significant antitumor activity with an IC50 value of 0.12 µM against MCF-7 cells. The study emphasized the importance of fluorine substitution in enhancing biological activity compared to non-fluorinated analogs .
  • Fluorinated Compounds in Drug Discovery : Research indicated that the presence of electron-withdrawing groups like fluorine can significantly improve the binding affinity and selectivity of compounds towards cancer-related targets .

Safety and Toxicology

While exploring the therapeutic potential of this compound, safety profiles must also be considered. The compound is classified with warning labels indicating potential skin and eye irritation upon exposure. Proper handling and storage conditions are recommended to mitigate risks associated with its use.

Q & A

Q. What are common synthetic routes for (1s)-2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol?

A difluorination/fragmentation process using trifluorinated precursors (e.g., 4,4,4-trifluorobutane-1,3-dione derivatives) is a validated method. The reaction involves cleavage of a C–CF₃ bond to generate a difluoromethyl ketone intermediate, which can be reduced to the target alcohol. Flash column chromatography with solvent gradients (e.g., 2.5–5% Et₂O/pentane) is used for purification, achieving yields of 70–97% .

Q. How is the stereochemical configuration (1s) confirmed for this compound?

Chiral HPLC with a polysaccharide-based column or X-ray crystallography is employed. For analogous fluorophenyl ethanol derivatives, crystal structure analysis (monoclinic system, space group C2/c) provides unambiguous stereochemical confirmation via bond angles and torsion parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential. For example, ¹⁹F NMR typically shows a singlet near δ -100 ppm for geminal difluorine groups. IR spectroscopy confirms hydroxyl (ν ~3400 cm⁻¹) and C–F (ν ~1100 cm⁻¹) stretches. HRMS validates molecular weight (±1 ppm accuracy) .

Q. What solvents and reaction conditions optimize its stability during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation. Reaction temperatures are kept below 80°C to avoid decomposition. Post-synthesis, storage at -20°C under anhydrous conditions is recommended .

Advanced Research Questions

Q. How can low yields in the difluorination step be addressed?

Optimize the molar ratio of the trifluorinated precursor to the difluorinating agent (e.g., Na₂S₂O₄). Kinetic studies suggest increasing reaction time (12–24 hrs) and using catalytic LiCl to accelerate fragmentation. Gas evolution during the reaction requires an oil bubbler to maintain pressure equilibrium .

Q. How are contradictions in ¹⁹F NMR data resolved?

Unexpected peaks may arise from residual trifluorinated byproducts. Fractional crystallization or preparative TLC can isolate pure product. Cross-validation with ¹³C NMR (e.g., quaternary carbon shifts at δ 120–130 ppm for fluorinated aromatics) and X-ray diffraction is advised .

Q. What computational methods support conformational analysis of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict energy-minimized geometries. For example, the dihedral angle between the fluorophenyl ring and the ethanol moiety is calculated to be ~85°, consistent with crystallographic data .

Q. How does the fluorophenyl substituent influence reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic attack. Kinetic studies using Hammett plots (σₚ values for 2-F: +0.46) reveal enhanced reactivity compared to non-fluorinated analogs. Steric effects from ortho-fluorine limit regioselectivity in some cases .

Safety and Handling

Q. What safety protocols are critical for handling fluorinated aromatic alcohols?

Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Spills require neutralization with 10% NaHCO₃ and disposal via licensed hazardous waste services .

Q. How is environmental contamination minimized during large-scale synthesis?

Implement closed-loop solvent recovery systems and adsorbent traps (activated charcoal) for volatile fluorinated byproducts. Biodegradability assays (OECD 301F) guide wastewater treatment protocols to mitigate ecotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.